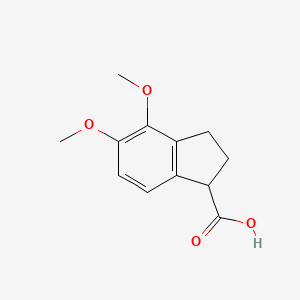
4,5-Dimethoxyindane-1-carboxylic acid
説明
4,5-Dimethoxyindane-1-carboxylic acid is a bicyclic aromatic compound featuring an indane core (a fused benzene and cyclopropane system) substituted with two methoxy (-OCH₃) groups at positions 4 and 5, and a carboxylic acid (-COOH) group at position 1. The indane scaffold imparts conformational rigidity, while the methoxy and carboxylic acid groups influence physicochemical properties such as solubility, acidity, and lipophilicity.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-5-7-8(11(10)16-2)3-4-9(7)12(13)14/h5-6,9H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
COMZPVKIEHKLJI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(CC2)C(=O)O)OC |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares 4,5-dimethoxyindane-1-carboxylic acid with key analogs from the provided evidence, focusing on structural features, substituent effects, and functional group contributions.
Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Core System: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) is a monocyclic benzene derivative with a propenoic acid side chain, whereas the target compound features a bicyclic indane system.
- Substituents: Caffeic acid has 3,4-dihydroxy groups, while the target compound has 4,5-dimethoxy groups.
- Functional Groups : Both compounds have carboxylic acid moieties, but caffeic acid’s α,β-unsaturated (acrylic) acid may confer redox activity absent in the saturated indane analog.
Physicochemical and Functional Implications :
- Solubility : Caffeic acid’s dihydroxy groups enhance water solubility compared to the dimethoxy-substituted indane derivative, which is likely more soluble in organic solvents .
- Biological Activity: Caffeic acid is widely studied for antioxidant, anti-inflammatory, and antimicrobial properties due to its phenolic hydroxyls and conjugated double bond . The target compound’s methoxy groups may reduce direct antioxidant efficacy but improve metabolic stability.
Comparison with Pyrazole-Carboximidamide Derivatives
Structural Differences :
- Core System : Pyrazole-carboximidamide derivatives (e.g., compound 8 in ) feature a pyrazole ring fused to a carboximidamide group, distinct from the indane-carboxylic acid system.
- Substituents : Compound 8 (5-(3,4-dimethoxyphenyl)-3-phenylpyrazole-carboximidamide) has 3,4-dimethoxy groups on a phenyl ring, while the target compound’s methoxy groups are on the indane core.
- Functional Groups: Carboximidamide (-C(NH₂)NH₂) vs.
Functional Implications :
- Acidity : The carboxylic acid group (pKa ~2-3) is more acidic than carboximidamide (pKa ~8-10), affecting ionization and solubility under physiological conditions.
- The target compound’s rigidity and carboxylic acid may favor interactions with metal ions or charged protein residues.
Comparison with β-Lactam Antibiotics ()
While structurally distinct, β-lactam antibiotics (e.g., penicillin derivatives) share the presence of carboxylic acid groups, which are critical for binding to bacterial transpeptidases. The target compound’s -COOH group may similarly facilitate interactions with biological targets, though its indane core lacks the β-lactam’s strained ring necessary for antibiotic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


